molecular formula C22H29N5O3 B2610402 2-(4-(3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol CAS No. 900874-54-6

2-(4-(3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol

Cat. No.: B2610402
CAS No.: 900874-54-6
M. Wt: 411.506
InChI Key: SDQZRYLRAUASDC-UHFFFAOYSA-N
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Description

2-(4-(3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol typically involves multiple steps, starting from readily available starting materials

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3,4-Dimethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of Piperazine and Ethanol Moieties: This step typically involves nucleophilic substitution reactions, where the piperazine ring is introduced, followed by the attachment of the ethanol group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the pyrazolo[1,5-a]pyrimidine core or the piperazine ring.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group would yield an aldehyde or carboxylic acid, while substitution reactions on the aromatic rings could introduce various functional groups.

Scientific Research Applications

2-(4-(3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.

    Biology: It can be used in studies involving cell signaling pathways and receptor interactions.

    Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-(4-(3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol exerts its effects involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)ethanol: Shares the 3,4-dimethoxyphenyl group but lacks the pyrazolo[1,5-a]pyrimidine core and piperazine ring.

    Pyrazolo[1,5-a]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

Uniqueness

The uniqueness of 2-(4-(3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-[4-[3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O3/c1-15-13-20(26-9-7-25(8-10-26)11-12-28)27-22(23-15)21(16(2)24-27)17-5-6-18(29-3)19(14-17)30-4/h5-6,13-14,28H,7-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQZRYLRAUASDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CCO)C)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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